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prepro-von Willebrand factor - 105287-72-7

prepro-von Willebrand factor

Catalog Number: EVT-1509505
CAS Number: 105287-72-7
Molecular Formula: C6 H10 N2 O3
Molecular Weight: 0
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Product Introduction

Overview

Prepro-von Willebrand factor is a precursor protein essential for the synthesis of von Willebrand factor, a critical glycoprotein involved in hemostasis. This protein is synthesized primarily in endothelial cells and megakaryocytes and plays a vital role in mediating platelet adhesion to sites of vascular injury and binding coagulation factor VIII in circulation. The gene encoding von Willebrand factor is located on chromosome 12, and the mature protein is produced through a series of post-translational modifications from the prepro-von Willebrand factor precursor, which has an estimated molecular weight of 300-350 kilodaltons and consists of 2813 amino acids .

Synthesis Analysis

The synthesis of prepro-von Willebrand factor occurs within the endoplasmic reticulum of endothelial cells and megakaryocytes. The process begins with the transcription of the von Willebrand factor gene into a messenger RNA that is approximately 9 kilobases long. This mRNA is then translated into a polypeptide that includes:

  • A 22-amino acid signal peptide,
  • A 741-amino acid propeptide,
  • A 2050-amino acid mature subunit.

During synthesis, the signal peptide is cleaved off, allowing for the formation of pro-dimers linked by disulfide bonds . These pro-dimers undergo glycosylation and are transported to the Golgi apparatus, where they continue to multimerize and form high molecular weight multimers through additional disulfide bond formations .

Molecular Structure Analysis

The structure of prepro-von Willebrand factor is characterized by several distinct domains that contribute to its function:

  • D1-D2-D′-D3: Involved in multimerization.
  • A1-A2-A3: Facilitate binding to collagen.
  • B1-B2-B3: Function in protein stability.
  • C1-C2-CK: Important for dimerization.

The protein is rich in cysteine residues, which form disulfide bonds crucial for maintaining structural integrity during its maturation process. The complete sequence analysis reveals extensive repetition of these domains, which are vital for the protein's biological activity .

Chemical Reactions Analysis

The processing of prepro-von Willebrand factor involves several key reactions:

  1. Cleavage by Furin Protease: The propeptide is cleaved from the amino terminus by furin, a membrane-bound protease, releasing the mature von Willebrand factor subunit.
  2. Disulfide Bond Formation: Interchain disulfide bonds are formed between cysteine residues during dimerization and multimerization processes.
  3. Glycosylation: This post-translational modification occurs at specific asparagine residues, which is critical for proper folding and stability .
Mechanism of Action

The mechanism by which prepro-von Willebrand factor functions involves its conversion into biologically active multimers that mediate hemostasis. Upon release into circulation:

  1. Platelet Adhesion: Multimers bind to glycoprotein receptors on platelets, facilitating their adhesion to damaged vascular sites.
  2. Binding Factor VIII: The multimers also bind coagulation factor VIII, stabilizing it in circulation and enhancing its activity during clot formation .

The size of von Willebrand factor multimers influences their functionality; larger multimers exhibit greater adhesive properties compared to smaller ones.

Physical and Chemical Properties Analysis

Prepro-von Willebrand factor exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-350 kilodaltons as a precursor.
  • Amino Acid Composition: Composed of 2813 amino acids with a high cysteine content (234 cysteine residues).
  • Solubility: Highly soluble in plasma due to glycosylation.
  • Stability: Maintained through extensive disulfide bonding which protects against proteolytic degradation .
Applications

Prepro-von Willebrand factor has significant scientific applications, particularly in understanding bleeding disorders such as von Willebrand disease. Its measurement can aid in diagnosing various forms of this condition by evaluating levels of von Willebrand factor propeptide as a marker for synthesis and release dynamics. Additionally, research into its structure and function can provide insights into therapeutic interventions aimed at modulating hemostatic processes in clinical settings .

Molecular Biology of Prepro-Von Willebrand Factor

Gene Structure and Chromosomal Localization

The VWF gene (Gene ID: 7450) is located on the short arm of chromosome 12 (12p13.31) and spans approximately 178 kb of genomic DNA [1] [7]. It comprises 53 exons that encode a 8.4 kb mRNA transcript, with exon sizes ranging from 40 bp (exon 4) to 1.4 kb (exon 28) [1]. The gene’s promoter region contains conserved regulatory elements, including E-boxes and GATA-binding sites, which drive endothelial- and megakaryocyte-specific expression. A notable feature is the presence of a large Alu-repeat-rich first intron (approximately 22 kb), which harbors enhancer elements critical for lineage-specific transcription [6]. A processed pseudogene (VWFP1) exists on chromosome 22 but remains nonfunctional due to frameshifts and stop codons [1].

Table 1: Genomic Organization of Human VWF

FeatureSpecification
Chromosomal Location12p13.31 (GRCh38.p14)
Gene Size~178 kb
Exon Count53
mRNA Length8.4 kb
Major PseudogeneVWFP1 (Chromosome 22)
Regulatory ElementsE-boxes, GATA sites, intron 1 enhancers

mRNA Transcript Variants and Splicing Mechanisms

Prepro-von Willebrand factor (prepro-VWF) synthesis begins with a primary transcript that undergoes complex splicing to generate functional mRNA. While the canonical transcript (NM_000552.5) encodes the full-length protein, alternative splicing events produce physiologically relevant variants:

  • Exon Skipping: Mutations near splice junctions (e.g., c.875-5T>G in intron 7) cause exon 8 skipping, resulting in an in-frame deletion of 41 amino acids (p.Ser292_Glu333delinsLys) in the D1 domain. This disrupts VWF multimerization and causes type 2A von Willebrand disease (VWD) [3] [9].
  • Cryptic Splice Site Activation: The c.3538G>A mutation creates a novel splice site, yielding three aberrant transcripts (23del, 26del, and 23/26del) with impaired collagen/FVIII binding [3].
  • Intron Retention: Branch point mutations (e.g., c.6599-20A>T) induce exon 38 skipping and mRNA degradation, leading to quantitative VWF deficiency [3].

Splicing is modulated by hemodynamic forces: shear stress (50 dynes/cm²) in endothelial cells alters splicing ratios of wild-type to mutant transcripts, suggesting mechanotransduction influences VWF processing [3]. The first intron is indispensable for endothelial expression, as its removal reduces transcription by 80% in human umbilical vein endothelial cells (HUVECs). This effect is rescued by heterologous introns (e.g., human β-globin intron 2), confirming intron-dependent enhancement of mRNA stability [6].

Table 2: Clinically Significant VWF Splicing Variants

VariantConsequenceFunctional ImpactDisease Association
c.875-5T>GExon 8 skippingTruncated D1 domainType 2A VWD
c.3538G>AExon 28 partial deletionLoss of platelet bindingDominant type 2 VWD
c.6599-20A>TExon 38 skipping + NMDReduced VWF secretionType 1 VWD
c.5842+1G>CExons 33-34 skippingIntracellular retentionType 2 VWD

Signal Peptide Dynamics in Endoplasmic Reticulum Targeting

The prepro-VWF polypeptide consists of a 22-residue N-terminal signal peptide (SP), a 741-amino acid propeptide (VWFpp), and the 2,050-residue mature VWF subunit [4] [5]. The SP, encoded by exon 2, directs cotranslational translocation into the endoplasmic reticulum (ER) via the Sec61 translocon. Key features include:

  • Hydrophobic Core: Residues Leu5–Leu18 form an α-helix that binds signal recognition particle (SRP) [5].
  • Cleavage Site: Ala22↓Ser23 is processed by signal peptidase complex (SPC) within 1–2 minutes of synthesis [2] [10].

Upon SP cleavage, pro-VWF undergoes initial folding in the ER:

  • Disulfide Bond Formation: 234 cysteines form intrachain disulfides facilitated by ER-resident chaperones (PDI, BiP).
  • C-Terminal Dimerization: Cysteine residues in the CK domain (exons 50–52) mediate "tail-to-tail" dimerization [7].
  • N-Linked Glycosylation: Four sites in VWFpp (Asn151, Asn329, Asn468, Asn747) are modified with oligomannose glycans [4].

SP mutations are rare but catastrophic. Deletions or hydrophobic core disruptions (e.g., Leu10Val) impair ER translocation, causing complete VWF deficiency (type 3 VWD) [9].

Table 3: Functional Domains in Prepro-VWF

DomainLocation (Amino Acids)FunctionPathogenic Variant Example
Signal PeptideMet1–Ala22ER targetingLeu10Val (Type 3 VWD)
D1-D2 (VWFpp)Ser23–Arg763Multimerization, WPB sortingΔ436–442 (Multimer defect)
Dʹ-D3Ser764–Glu1275FVIII binding, N-terminal multimerizationCys1099Ala (Type 2A)
CK DomainCys2431–Cys2813C-terminal dimerizationCys2773Phe (Dimerization defect)

Key Biochemical Relationships

The D1-D2 propeptide (VWFpp) is indispensable for post-ER processing:

  • Multimer Assembly: At pH 6.2–5.8 in the Golgi, VWFpp’s CGLC motifs (Cys387–Cys390 in D1, Cys527–Cys530 in D2) catalyze interchain disulfide bonding between D3 domains via transient disulfide isomerase activity [4] [8]. Deletion of either motif abolishes multimer formation.
  • Weibel-Palade Body (WPB) Biogenesis: VWFpp contains sorting signals (e.g., acidic cluster Glu725–Glu728) that direct pro-VWF to WPBs. Deletion of residues 436–442 in D2 disrupts WPB formation despite normal SP function [8].
  • Proteolytic Separation: Furin cleaves VWFpp at Arg763↓Ser764 in the trans-Golgi, but noncovalent association persists until secretion [4].

Figure: Prepro-VWF Processing PathwaySP Cleavage (ER) → C-terminal Dimerization (ER) → Glycosylation (Golgi) → VWFpp-mediated N-terminal Multimerization (Golgi) → Furin Cleavage → WPB Storage

Properties

CAS Number

105287-72-7

Product Name

prepro-von Willebrand factor

Molecular Formula

C6 H10 N2 O3

Synonyms

prepro-von Willebrand factor

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